N-benzyl-2-[5-bromo-2-[[2-(diethylamino)ethylamino]methyl]phenoxy]acetamide;dihydrochloride
Overview
Description
N-benzyl-2-[5-bromo-2-[[2-(diethylamino)ethylamino]methyl]phenoxy]acetamide;dihydrochloride is a complex organic compound with a molecular formula of C22H30BrN3O2·2HCl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[5-bromo-2-[[2-(diethylamino)ethylamino]methyl]phenoxy]acetamide;dihydrochloride typically involves multiple steps. One common approach includes:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 5-bromo-2-hydroxybenzaldehyde with benzyl bromide in the presence of a base to form the benzylated phenoxy intermediate.
Amidation: The phenoxy intermediate is then reacted with 2-(diethylamino)ethylamine to form the amide linkage.
Final Product Formation: The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[5-bromo-2-[[2-(diethylamino)ethylamino]methyl]phenoxy]acetamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
N-benzyl-2-[5-bromo-2-[[2-(diethylamino)ethylamino]methyl]phenoxy]acetamide;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its structural complexity and biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving ligand-receptor interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of N-benzyl-2-[5-bromo-2-[[2-(diethylamino)ethylamino]methyl]phenoxy]acetamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-bromo-2-methoxybenzenesulfonamide
- N-benzyl-2-bromo-5-fluorobenzamide
- 2-amino-5-bromobenzoic acid
Uniqueness
N-benzyl-2-[5-bromo-2-[[2-(diethylamino)ethylamino]methyl]phenoxy]acetamide;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-benzyl-2-[5-bromo-2-[[2-(diethylamino)ethylamino]methyl]phenoxy]acetamide;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30BrN3O2.2ClH/c1-3-26(4-2)13-12-24-16-19-10-11-20(23)14-21(19)28-17-22(27)25-15-18-8-6-5-7-9-18;;/h5-11,14,24H,3-4,12-13,15-17H2,1-2H3,(H,25,27);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMUHKCWJXNODJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1=C(C=C(C=C1)Br)OCC(=O)NCC2=CC=CC=C2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32BrCl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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